5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one

Description

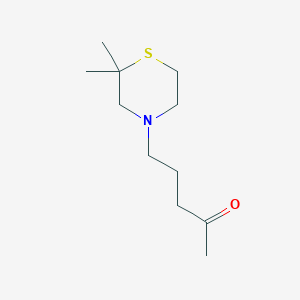

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a thiomorpholine-containing ketone derivative with the molecular formula C₁₀H₁₉NOS and a molecular weight of 213.33 g/mol (CAS: 1602799-35-8) . Its structure features a thiomorpholine ring (a six-membered sulfur- and nitrogen-containing heterocycle) substituted with two methyl groups at the 2-position, linked to a pentan-2-one backbone.

Properties

IUPAC Name |

5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-10(13)5-4-6-12-7-8-14-11(2,3)9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLSPFSHRLDKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCN1CCSC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602799-35-8 | |

| Record name | 5-(2,2-dimethylthiomorpholin-4-yl)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one typically involves the reaction of thiomorpholine with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is utilized in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine-Substituted Pentan-2-one Derivatives

5-(Diethylamino)pentan-2-one

- Molecular Formula: C₉H₁₉NO

- Key Features: Diethylamino group at the 5-position of pentan-2-one.

- Synthesis : Prepared via nucleophilic substitution of 5-chloropentan-2-one with diethylamine, yielding 20% product .

- Applications: Investigated as a switchable-hydrophilicity solvent precursor. Lower yield compared to ester derivatives (e.g., propyl 3-(sec-butylamino)propanoate, 92.7% yield) suggests challenges in amine alkylation reactions .

5-(Dipropylamino)pentan-2-one

- Molecular Formula: C₁₁H₂₃NO

- Key Features: Dipropylamino substituent.

- Synthesis : Similar to the diethyl analog, with a 20% yield .

- Characterization : NMR and IR spectra (CDCl₃, 500 MHz) confirm structure, with distinct δ 1.45 ppm (propyl CH₃) and δ 2.15 ppm (ketone CH₃) .

Comparison : Both diethyl and dipropyl analogs share a pentan-2-one backbone but lack the sulfur-containing thiomorpholine ring. The thiomorpholine derivative’s sulfur atom may enhance electronic effects (e.g., increased polarity) and influence reactivity in further functionalization.

Piperidine and Morpholine Derivatives

5-(1-Methylpiperidin-4-yl)pentan-2-one

- Molecular Formula: C₁₁H₂₁NO

- Key Features : Piperidine ring substituted with a methyl group.

- Synthesis : Synthesized via C–H amination using Fe(PDP) catalysts, achieving 38% yield .

- Applications : Intermediate in medicinal chemistry, with confirmed structure via ¹H NMR (δ 2.12 ppm, ketone CH₃) .

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

- Molecular Formula: C₉H₁₉NO₂

- Key Features: Hydroxyethylamino substituent.

- Synthesis : Critical intermediate in hydroxychloroquine (HCQ) production; synthesized via alkylation of 5-chloropentan-2-one with ethyl(2-hydroxyethyl)amine .

- Applications: Pivotal in antimalarial drug synthesis, highlighting the importance of amino-ketone scaffolds .

Comparison : The thiomorpholine derivative’s sulfur atom differentiates it from piperidine and morpholine analogs. Sulfur’s electron-withdrawing effects may alter basicity and metabolic stability compared to nitrogen-only heterocycles.

Sulfur-Containing Heterocycles

5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one

- Molecular Formula : C₁₅H₁₈OS₂

- Key Features : Dithiolane ring fused to the pentan-2-one backbone.

- Properties : Higher molecular weight (278.43 g/mol) and aromatic phenyl group enhance lipophilicity .

4-Furfurylthio-2-pentanone

Ketone Derivatives with Aromatic Substituents

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

- Molecular Formula : C₁₁H₁₆O₂

- Key Features : Branched ketone with a furyl group.

- Applications : Building block for trifluoromethyl furan derivatives .

Comparison : The thiomorpholine derivative’s aliphatic sulfur heterocycle lacks aromaticity, which may reduce π-π stacking interactions in drug-receptor binding compared to furyl-containing analogs.

Biological Activity

5-(2,2-Dimethylthiomorpholin-4-yl)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. The findings are supported by data from various studies and case reports.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of morpholine and thioether groups often possess potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Morpholine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-(Morpholin-4-yl)pentan-2-one | S. aureus | 16 µg/mL |

| Thioether derivative | P. aeruginosa | 8 µg/mL |

Source: Adapted from various studies on morpholine derivatives.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines. Notably, compounds with morpholine moieties have shown promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various morpholine derivatives, including this compound:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : The compound exhibited a dose-dependent cytotoxic effect with IC50 values of approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

Enzyme Inhibition

Another significant biological activity associated with this compound is its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 15 |

| Donepezil | Acetylcholinesterase | 10 |

Source: Comparative analysis of enzyme inhibitors.

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. Its thioether group may facilitate binding to active sites on enzymes or receptors, leading to the observed pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.